Butyl phenylacetate Butyl phenylacetate Butyl phenylacetate, also known as butyl benzene acetate or butyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Butyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, butyl phenylacetate is primarily located in the membrane (predicted from logP). Butyl phenylacetate is a chocolate, honey, and rose tasting compound that can be found in fruits. This makes butyl phenylacetate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 122-43-0
VCID: VC21025425
InChI: InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
SMILES: CCCCOC(=O)CC1=CC=CC=C1
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Butyl phenylacetate

CAS No.: 122-43-0

Cat. No.: VC21025425

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Butyl phenylacetate - 122-43-0

Specification

CAS No. 122-43-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name butyl 2-phenylacetate
Standard InChI InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Standard InChI Key LDOXTQYWWYXYSQ-UHFFFAOYSA-N
SMILES CCCCOC(=O)CC1=CC=CC=C1
Canonical SMILES CCCCOC(=O)CC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Butyl phenylacetate is an organic ester formed by the reaction between phenylacetic acid and butanol. It features a phenyl group attached to an acetate ester with a butyl chain. The compound is characterized by several key identifiers and structural elements:

Basic Information

Butyl phenylacetate has a molecular formula of C12H16O2 with a molecular weight of 192.25 g/mol . Its linear formula can be represented as C6H5CH2CO2(CH2)3CH3 . The compound is registered with CAS number 122-43-0 and EC number 204-543-6 . In chemical databases, it is indexed under various identifiers, including HMDB ID: HMDB0040427 for metabolomic research .

Structural Characteristics

The molecular structure consists of a benzene ring linked to an acetic acid moiety, which is esterified with n-butanol. This arrangement creates a compound with both aromatic and ester functional groups, contributing to its chemical behavior and sensory properties. The structure can be represented in various formats including SMILES, InChI, and 3D molecular models as documented in chemical databases .

Physical and Chemical Properties

Butyl phenylacetate demonstrates specific physical and chemical properties that influence its applications and handling requirements:

Physical Properties

The compound exists as a colorless liquid under standard conditions . It has a density of approximately 0.99 g/mL at 25°C and a refractive index in the range of 1.486-1.488 . Its boiling point ranges from 133-135°C at 15 mm Hg, or 251-253°C at standard pressure .

Chemical Properties

From a chemical perspective, butyl phenylacetate is relatively stable under normal conditions. As an ester, it can undergo hydrolysis under acidic or basic conditions to yield phenylacetic acid and n-butanol. The compound has a calculated LogP value of 3.56, indicating moderate lipophilicity that affects its solubility profile .

PropertyValueReference
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Physical StateColorless liquid
Density0.99 g/mL at 25°C
Boiling Point133-135°C (15 mm Hg); 251-253°C (standard pressure)
Flash Point>230°F (>110°C)
Refractive Index1.486-1.488
LogP3.56
SolubilitySoluble in alcohols; 10% solution in 80% ethyl alcohol is clear & colorless

Natural Occurrence and Sources

Butyl phenylacetate has been detected in several natural sources, although typically in small quantities:

Specific Natural Sources

Notably, butyl phenylacetate has been reported to occur in mountain papaya (Vasconcellea pubescens) . This finding highlights its role as a natural flavor component in certain tropical fruits. The presence in specific natural sources provides insights into potential applications in creating nature-identical flavorings.

Production and Synthesis

The industrial production and laboratory synthesis of butyl phenylacetate involve specific chemical processes:

Synthetic Methods

The primary method for synthesizing butyl phenylacetate is through direct esterification of phenylacetic acid with n-butyl alcohol in the presence of gaseous hydrogen chloride (HCl) as a catalyst . This reaction follows standard esterification mechanisms where the carboxylic acid and alcohol combine with the elimination of water.

Production Considerations

Commercial production typically requires careful control of reaction conditions to maximize yield and purity. The process may involve:

  • Temperature control to drive the equilibrium toward product formation

  • Removal of water to shift the equilibrium

  • Purification steps including washing, distillation, and quality control testing

Referenced Synthesis Methods

Sensory Properties and Organoleptic Profile

Butyl phenylacetate possesses distinctive sensory characteristics that make it valuable in flavor and fragrance applications:

Odor Characteristics

The compound exhibits a pleasant rose- and honey-like odor . This fragrance profile contributes to its use in perfumery and aromatic compositions where floral and sweet notes are desired.

Taste Profile

Butyl phenylacetate is characterized by chocolate, honey, and rose flavor notes . At a concentration of 5 ppm, it displays honey, sweet, chocolate, floral, and rose-like taste characteristics . This complex flavor profile makes it suitable for various food applications.

Threshold Values

The taste threshold value is documented at 5 ppm, indicating the concentration at which its sensory properties become perceptible . This relatively low threshold makes it an efficient flavoring agent, as small quantities can impart noticeable effects in finished products.

Applications in Industry

The unique properties of butyl phenylacetate have led to its utilization across multiple industries:

Flavor Industry Applications

In the food industry, butyl phenylacetate serves as a flavoring agent, contributing honey, chocolate, and floral notes to various products . It is particularly valued for its ability to enhance sweet and confectionery products with its complex flavor profile.

Fragrance Applications

The pleasant rose and honey-like odor make butyl phenylacetate useful in fragrance formulations . It can be incorporated into perfumes, cosmetics, and personal care products to provide floral and sweet aromatic notes.

Regulatory Status for Food Use

Butyl phenylacetate has recognized regulatory status for food applications. It is listed in FDA regulations (21 CFR 172.515) and has a FEMA (Flavor and Extract Manufacturers Association) number of 2209, confirming its approval for use as a food additive in the United States . It is also available in food grade quality that meets regulatory requirements .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator